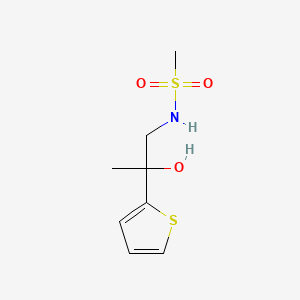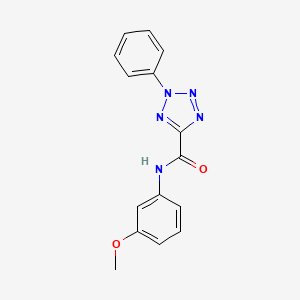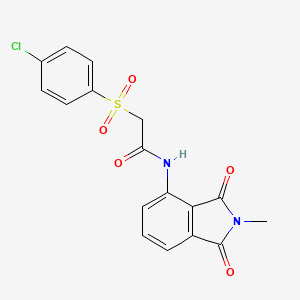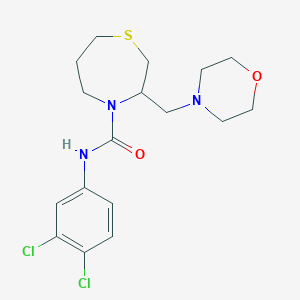
1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a molecular structure with the formula C16H11FN2O3 . It’s important to note that this is not the exact compound you asked about, but it shares some similarities.
Molecular Structure Analysis
The molecular structure of the similar compound, “1-Cyclopropyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile”, consists of a cyclopropyl group, a 5-fluoro-2-hydroxybenzoyl group, and a 2-oxo-1,2-dihydro-3-pyridinecarbonitrile group .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of novel heterocyclic azo dyes involving diazo-coupling reactions with sulfamethaxazole and various coupling compounds, including a closely related derivative, demonstrated successful preparation and spectral characterization, indicating potential for diverse applications in material science and biological studies (Mallikarjuna & Keshavayya, 2020).
Biological Activities
- Research on the antimicrobial and anticancer activities of synthesized compounds, including similar dihydropyridine derivatives, revealed promising results against various microbial strains and specific cancer cell lines, highlighting the potential therapeutic applications of these compounds (Mallikarjuna & Keshavayya, 2020).
Pharmacological Evaluation
- The evaluation of 3d-metal complexes of a related dihydropyridine carbonitrile compound demonstrated noticeable inhibition properties against tested microbes, offering insights into the design of new antimicrobial agents (K. G. et al., 2021).
Photosensitivity and Optical Properties
- Studies on the photosensitivity and optical properties of synthesized compounds have shown promising results for optoelectronic device applications, indicating the versatility of dihydropyridine derivatives in scientific research (Roushdy et al., 2019).
Antioxidant Properties
- The antioxidant activity of novel pyrimidine-containing heterocycles, derived from similar dihydropyridine compounds, was evaluated, showing potent antioxidant effects. This suggests potential for further exploration in the development of antioxidant therapies (Salem & Errayes, 2016).
Solute-Solvent Interactions
- Research into the physical properties of dihydropyridine derivatives in solutions, such as density, viscosity, and sound speed, provides valuable information on solute-solvent interactions, which is crucial for understanding the behavior of these compounds in various solvents (Baluja & Talaviya, 2016).
Mécanisme D'action
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The exact target of “1-Cyclopropyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile” would depend on its specific chemical properties and the biological system in which it is introduced.
Propriétés
IUPAC Name |
1-cyclopropyl-5-(2-hydroxybenzoyl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-8-10-7-11(9-18(16(10)21)12-5-6-12)15(20)13-3-1-2-4-14(13)19/h1-4,7,9,12,19H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIJAXCRUFLOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=C(C2=O)C#N)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2639414.png)
![6-methoxy-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2639415.png)

![Ethyl 5-amino-3-{2-[(2,4-dichlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2639420.png)
![N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2639422.png)




![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2639431.png)



![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2639437.png)